4-Chloro-8-methoxy-2,6-dimethylquinoline
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Overview
Description
4-Chloro-8-methoxy-2,6-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H12ClNO, is characterized by the presence of chlorine, methoxy, and dimethyl groups attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy-2,6-dimethylquinoline typically involves the Skraup synthesis, a classical method for constructing quinoline rings. This method includes the following steps:
Michael Addition: Aniline reacts with propenal to form an intermediate.
Electrophilic Aromatic Substitution: The intermediate undergoes substitution to form a quinoline derivative.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to yield the desired quinoline compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-methoxy-2,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
4-Chloro-8-methoxy-2,6-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-2,6-dimethylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Bromo-6-methoxyquinoline
- 2,6-Dimethylquinoline
Comparison: Compared to these similar compounds, 4-Chloro-8-methoxy-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both chlorine and methoxy groups can enhance its reactivity and potential biological activity .
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-8-methoxy-2,6-dimethylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3 |
InChI Key |
WHWHIEHISBAAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Cl |
Origin of Product |
United States |
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